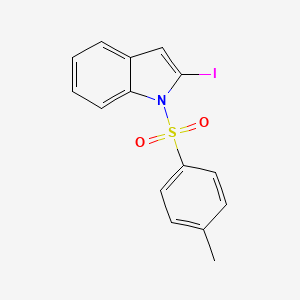
2-Iodo-1-tosyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the iodo and tosyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-tosyl-1H-indole typically involves the iodination of 1-tosyl-1H-indole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C and hydrogen gas.
Major Products Formed
Substitution: Formation of 2-amino-1-tosyl-1H-indole or 2-thio-1-tosyl-1H-indole.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of 1-tosyl-1H-indole.
Applications De Recherche Scientifique
2-Iodo-1-tosyl-1H-indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Iodo-1-tosyl-1H-indole involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tosyl group can enhance the compound’s solubility and stability, facilitating its interaction with enzymes and receptors . The indole ring system can engage in π-π stacking interactions, further contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-tosyl-1H-indole: Similar structure but with a bromo group instead of an iodo group.
2-Chloro-1-tosyl-1H-indole: Similar structure but with a chloro group instead of an iodo group.
1-Tosyl-1H-indole: Lacks the halogen substituent.
Uniqueness
2-Iodo-1-tosyl-1H-indole is unique due to the presence of the iodo group, which can participate in specific halogen bonding interactions not possible with bromo or chloro analogs. This unique property can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Numéro CAS |
1257657-62-7 |
|---|---|
Formule moléculaire |
C15H12INO2S |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
2-iodo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
Clé InChI |
JERQQGZPSOGSPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)
![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
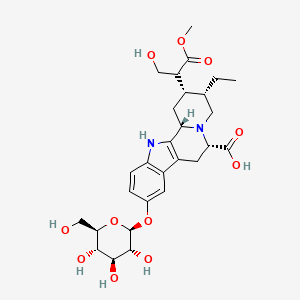
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
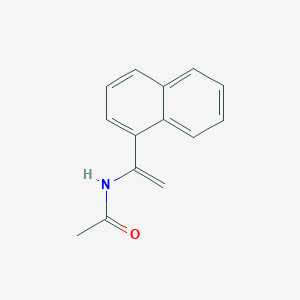
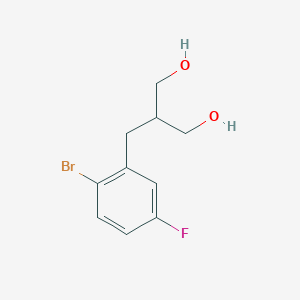
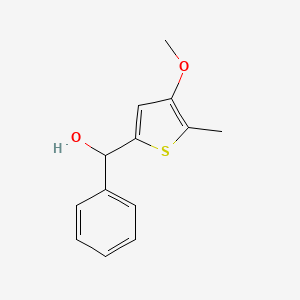
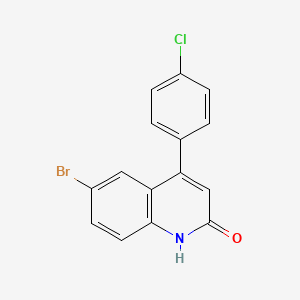
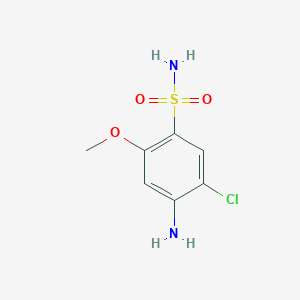
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)

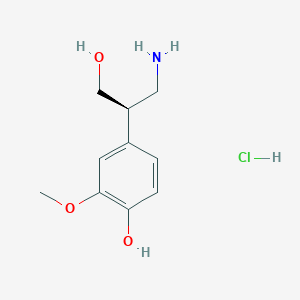
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
